![molecular formula C15H15ClN2O3S B5879433 N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-phenyl-beta-alaninamide](/img/structure/B5879433.png)
N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-phenyl-beta-alaninamide
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Description
“N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-phenyl-beta-alaninamide” is a chemical compound with the linear formula C14H13ClN2O3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The product is sold as-is, and the buyer assumes responsibility to confirm its identity and/or purity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a sulfone was oxidized by heating at reflux with CrO3 in glacial acetic acid to produce a compound . Then, the reaction of the carboxylic acid with thionyl dichloride produced a benzoyl chloride, which was used crude in the N-acylation reaction of valine to produce a new compound .
Molecular Structure Analysis
The molecular structure of “N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-phenyl-beta-alaninamide” is based on structures generated from information available in ECHA’s databases . The InChI string is 1S/C9H10ClNO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13)
.
Physical And Chemical Properties Analysis
“N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-phenyl-beta-alaninamide” has a molecular weight of 263.70 . Its empirical formula is C9H10ClNO4S . The SMILES string representation of the molecule is OC(=O)CCNS(=O)(=O)c1ccc(Cl)cc1
.
Future Directions
As “N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-phenyl-beta-alaninamide” is part of a collection of rare and unique chemicals provided by Sigma-Aldrich , it could be of interest for future research in various fields, including medicinal chemistry, materials science, and chemical biology. Further studies could explore its potential applications, reactivity, and safety profile in more detail.
properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylamino]-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-12-6-8-14(9-7-12)22(20,21)17-11-10-15(19)18-13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQCGOHBOAMEOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfonylamino]-N-phenylpropanamide |
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